6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one
Overview
Description
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 2-amino-4-chlorophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions might occur at the chloro group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a range of substituted benzoxazinone derivatives.
Scientific Research Applications
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2h-1,4-benzoxazin-3(4h)-one: Lacks the chloro substituent.
8-Chloro-2h-1,4-benzoxazin-3(4h)-one: Lacks the amino substituent.
6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-thione: Contains a sulfur atom instead of oxygen.
Uniqueness
The presence of both amino and chloro substituents in 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-amino-8-chloro-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNECHUKMCBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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